molecular formula C4H9O5P B1614943 Acetic acid, (ethoxyhydroxyphosphinyl)- CAS No. 65359-99-1

Acetic acid, (ethoxyhydroxyphosphinyl)-

Cat. No.: B1614943
CAS No.: 65359-99-1
M. Wt: 168.08 g/mol
InChI Key: YLAHEMNFTNVLCV-UHFFFAOYSA-N
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Description

Acetic acid, also known as ethanoic acid, is an important carboxylic acid. It is a dilute solution produced by fermentation and oxidation of natural carbohydrates, often referred to as vinegar . Acetic acid, (ethoxyhydroxyphosphinyl)-, contains a total of 18 bonds; 9 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 carboxylic acid (aliphatic), 2 hydroxyl groups, and 1 phosphonate (thio-) .


Synthesis Analysis

Acetic acid is industrially produced by the carbonylation of methanol . A methyl iodide intermediate is generated from the reaction between methanol and hydrogen iodide. This intermediate is then reacted with carbon monoxide and the resulting compound is treated with water to afford the acetic acid product .


Molecular Structure Analysis

Acetic acid, (ethoxyhydroxyphosphinyl)-, contains total 18 bond(s); 9 non-H bond(s), 2 multiple bond(s), 4 rotatable bond(s), 2 double bond(s), 1 carboxylic acid(s) (aliphatic), 2 hydroxyl group(s), and 1 phosphonate(s) (thio-) .


Chemical Reactions Analysis

Acetic acid is a stress and death-inducing agent produced en route to alcoholic fermentation carried out by Saccharomyces cerevisiae . Acetic acid can have negative effects in industrial fermentation processes such as wine production, negatively affecting wine quality .


Physical and Chemical Properties Analysis

Acetic acid is slightly heavier than water with a density of 1.05 g/cm³ . In its liquid state, it is a hydrophile (readily dissolves in water) and also a polar, protic solvent . A mixture of acetic acid and water is similar to a mixture of ethanol and water .

Safety and Hazards

Acetic acid can be a hazardous chemical if not used in a safe and appropriate manner. This liquid is highly corrosive to the skin and eyes and must be handled with extreme care . Exposure to more concentrated solutions of acetic acid (>25%) can cause corrosive damage .

Future Directions

The increasing interest in the production of value-added organic acids from lignocellulosic biomass stems from the fact that these acids retain a substantial portion of critical elements like carbon and oxygen, aligning seamlessly with the high atomic economy principle . The elucidation of the stress resistance and cell death mechanisms induced by acetic acid in yeast can impact the design of strategies for improving fermentations or decrease the food spoilage by acetic acid resistant-yeast species .

Biochemical Analysis

Biochemical Properties

The “2-[ethoxy(hydroxy)phosphoryl]acetic acid” participates in biochemical reactions similarly to other organic acids. It can donate protons in the same way as inorganic acids, however, the structure may be more complicated due to the nature of organic structures . The compound can interact with various enzymes, proteins, and other biomolecules, influencing their function and activity. The exact nature of these interactions depends on the specific biomolecules involved and the physiological context.

Cellular Effects

The effects of “2-[ethoxy(hydroxy)phosphoryl]acetic acid” on cells and cellular processes are diverse. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The compound’s influence on these processes can vary depending on the cell type, the concentration of the compound, and the specific cellular context.

Molecular Mechanism

The molecular mechanism of action of “2-[ethoxy(hydroxy)phosphoryl]acetic acid” involves its interactions at the molecular level. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . The exact mechanisms depend on the specific biomolecules and pathways involved.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of “2-[ethoxyhydroxyphosphinyl]acetic acid” can change over time. This includes changes in the compound’s stability, degradation, and long-term effects on cellular function . These changes can be observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of “2-[ethoxy(hydroxy)phosphoryl]acetic acid” can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses. The exact effects depend on the specific animal model and the dosage used.

Metabolic Pathways

“2-[ethoxy(hydroxy)phosphoryl]acetic acid” is involved in various metabolic pathways. It can interact with enzymes and cofactors, and can influence metabolic flux or metabolite levels . The specific pathways and effects depend on the physiological context and the presence of other metabolites and biomolecules.

Transport and Distribution

The transport and distribution of “2-[ethoxy(hydroxy)phosphoryl]acetic acid” within cells and tissues involve various transporters and binding proteins . The compound’s localization or accumulation can be influenced by these factors.

Properties

IUPAC Name

2-[ethoxy(hydroxy)phosphoryl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9O5P/c1-2-9-10(7,8)3-4(5)6/h2-3H2,1H3,(H,5,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLAHEMNFTNVLCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50215687
Record name Acetic acid, (ethoxyhydroxyphosphinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50215687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65359-99-1
Record name Acetic acid, (ethoxyhydroxyphosphinyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065359991
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, (ethoxyhydroxyphosphinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50215687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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